molecular formula C18H23NO4 B12497029 Lycorenin

Lycorenin

Cat. No.: B12497029
M. Wt: 317.4 g/mol
InChI Key: VHYYSQODIQWPDO-UHFFFAOYSA-N
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Description

Lycorenin is a naturally occurring narciclasine derivative found in the fructus ligustri plant. It is known for its protein synthesis inhibitory properties, which are attributed to its unique chemical structure and diversity .

Preparation Methods

Lycorenin can be synthesized using asymmetric synthesis, which involves the use of a chiral auxiliary agent to produce a molecule with one enantiomer. This method is efficient and environmentally friendly as it does not require hazardous chemicals such as potassium dichromate or hydrochloric acid .

Chemical Reactions Analysis

Lycorenin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lycorenin has shown effectiveness against various microorganisms, including bacteria and fungi, making it an attractive candidate for wastewater treatment applications.

Mechanism of Action

The mechanism of action of Lycorenin involves the inhibition of protein synthesis. This is achieved through its interaction with the ribosomal machinery, preventing the translation of mRNA into proteins. This inhibition can lead to the death of microorganisms, making this compound a potent antimicrobial agent .

Comparison with Similar Compounds

Lycorenin is similar to other narciclasine derivatives, such as lycorine and galanthamine. its unique chemical structure and protein synthesis inhibitory properties set it apart from these compounds. While lycorine also inhibits protein synthesis, it has additional effects such as inhibiting ascorbic acid biosynthesis . Galanthamine, on the other hand, is primarily known for its use in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and protein synthesis inhibitory properties make it a valuable candidate for further study and development in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-19-7-6-10-4-5-13-16(17(10)19)11-8-14(21-2)15(22-3)9-12(11)18(20)23-13/h4,8-9,13,16-18,20H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYYSQODIQWPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(O3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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